Comprehensive NMR Characterization and Methodological Guide for 2,5-Difluoro-4-hydroxyphenylboronic Acid Pinacol Ester
Comprehensive NMR Characterization and Methodological Guide for 2,5-Difluoro-4-hydroxyphenylboronic Acid Pinacol Ester
Introduction & Structural Significance
The compound 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester (CAS: 1817835-85-0)[1] is a highly functionalized aromatic building block with a molecular formula of C12H15BF2O3 and a molecular weight of 256.06 Da[2][3]. It is frequently utilized in advanced Suzuki-Miyaura cross-coupling reactions for pharmaceutical development[4]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to the simultaneous presence of a quadrupolar nucleus ( 11 B), two spin-1/2 halogens ( 19 F), and competing electron-donating/withdrawing substituents.
As an application scientist, approaching the spectral assignment of such poly-heteroatom systems requires moving beyond simple empirical matching. One must understand the underlying electronic causality and implement self-validating acquisition protocols to ensure absolute structural confidence.
Theoretical Framework: Causality in Chemical Shifts
The chemical shifts and multiplet structures of this molecule are governed by three primary physical phenomena:
The "Push-Pull" Electronic Environment
The aromatic ring is subjected to competing electronic forces. The hydroxyl group at C4 acts as a strong resonance electron donor (EDG), heavily shielding the ortho proton (H3). Conversely, the two fluorine atoms exert a powerful inductive electron-withdrawing effect (EWG) while simultaneously acting as weak resonance donors. The pinacolborane (Bpin) group at C1 possesses an empty p-orbital, making it a weak electron acceptor. This "push-pull" dynamic dictates that H3 will resonate significantly upfield (~6.67 ppm) compared to H6 (~7.07 ppm), which lacks the strong ortho-resonance shielding of the hydroxyl group.
Fluorine-Carbon Scalar Coupling ( J -Coupling)
Because 19 F is 100% naturally abundant and has a spin of I=1/2, it couples extensively with the 13 C nuclei. According to standard spectroscopic principles [1], the carbons directly attached to fluorine (C2 and C5) will exhibit massive one-bond couplings ( 1JCF≈238−240 Hz). Furthermore, two-bond ( 2JCF≈15−26 Hz) and three-bond ( 3JCF≈5−8 Hz) couplings will split nearly every other carbon in the aromatic ring into doublet of doublets (dd), requiring high-resolution acquisition to resolve.
Boron Quadrupolar Relaxation
The 11 B nucleus has a spin of I=3/2 and possesses a quadrupole moment. This induces rapid transverse ( T2 ) relaxation of the directly attached C1 carbon [2]. Consequently, the C1 resonance is severely broadened, often sinking into the baseline if standard acquisition parameters are used. Overcoming this requires targeted modifications to the experimental protocol [3].
Experimental Protocol: A Self-Validating System
To achieve high-fidelity data, the following step-by-step methodology incorporates built-in validation checks to ensure experimental integrity.
Step 1: Sample Preparation & Solvent Selection
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Action: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6 . DMSO is chosen over CDCl 3 because its strong hydrogen-bonding capability disrupts boronic ester dimerization and sharpens the hydroxyl proton signal.
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Self-Validation Check: Inspect the NMR tube against a light source. The solution must be completely transparent. Any particulate matter will cause magnetic susceptibility gradients, broadening the spectral lines. Filter through glass wool if necessary.
Step 2: Probe Tuning and Shimming
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Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe for 1 H and 13 C frequencies.
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Self-Validation Check: The solvent lock signal (DMSO- d6 quintet at 2.50 ppm) must achieve a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the FWHM is higher, re-shim the Z1 and Z2 gradients.
Step 3: Multinuclear Acquisition with Extended Delays
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Action: Acquire the 1 H spectrum (16 scans). For the 13 C spectrum, increase the relaxation delay ( D1 ) to 3–5 seconds and acquire at least 512 scans to compensate for the quadrupolar broadening of C1.
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Self-Validation Check: In the processed 13 C spectrum, integrate the pinacol methyl carbons (~24.8 ppm) against the aromatic C-H carbons. A precise 12:1 ratio confirms that the D1 delay was sufficient for complete longitudinal ( T1 ) relaxation.
Step 4: Orthogonal Validation (D 2 O Exchange)
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Action: Add 10 μ L of D 2 O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum.
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Self-Validation Check: The broad singlet at ~10.20 ppm must completely disappear, unequivocally confirming its assignment as the exchangeable hydroxyl proton.
Workflow Visualization
Figure 1: Self-validating NMR acquisition workflow for fluorinated boronic esters.
Quantitative Data Summaries
The following tables summarize the expected chemical shifts and multiplet splitting patterns derived from the structural causality and empirical substituent increments.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration | Assignment |
| OH | 10.20 | br s | - | 1H | Hydroxyl proton (C4) |
| H6 | 7.07 | dd | 3JHF=9.5 , 4JHF=1.5 | 1H | Aromatic CH (ortho to F5) |
| H3 | 6.67 | dd | 3JHF=10.0 , 4JHF=1.5 | 1H | Aromatic CH (ortho to F2) |
| CH 3 | 1.30 | s | - | 12H | Pinacol methyl protons |
Note: The para-coupling ( 5JHH ) between H3 and H6 is negligible (< 0.5 Hz) and typically unresolved.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Shift (ppm) | Multiplicity | C-F Coupling Constants (Hz) | Assignment |
| C2 | 154.5 | dd | 1JCF=240 , 4JCF=2 | C-F (ortho to Bpin) |
| C5 | 152.0 | dd | 1JCF=238 , 4JCF=2 | C-F (ortho to OH) |
| C4 | 148.2 | dd | 2JCF=15 , 3JCF=5 | C-OH (Phenol core) |
| C1 | 120.5 | br d | 2JCF=15 | C-Bpin (Quadrupolar broadened) |
| C6 | 118.0 | dd | 2JCF=24 , 3JCF=5 | Aromatic CH |
| C3 | 104.5 | dd | 2JCF=26 , 3JCF=5 | Aromatic CH |
| C-O | 83.5 | s | - | Quaternary pinacol carbons |
| CH 3 | 24.8 | s | - | Methyl pinacol carbons |
References
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Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]
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Title: Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition Source: Springer URL: [Link]
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Title: NMR of fluorinated phenylboronic acids Source: Magnetic Resonance in Chemistry (Volume 52, Issue 4, p. 202) URL: [Link]
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Title: 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester (CAS 1817835-85-0) Source: PubChemLite / National Center for Biotechnology Information URL: [Link]
